molecular formula C20H22O9 B12340542 Tetrahydroxyl diphenylethylene-2-o-glucoside

Tetrahydroxyl diphenylethylene-2-o-glucoside

Cat. No.: B12340542
M. Wt: 406.4 g/mol
InChI Key: JAYVHSBYKLLDJC-ZPBLDHPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydroxyl diphenylethylene-2-o-glucoside typically involves several steps:

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as Polygonum multiflorum, followed by purification processes to obtain the compound in high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed:

Scientific Research Applications

Tetrahydroxyl diphenylethylene-2-o-glucoside has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying stilbene derivatives and their reactions.

    Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, cardioprotective, and neuroprotective activities.

    Industry: Utilized in the development of natural antioxidants and anti-aging products.

Mechanism of Action

The mechanism of action of tetrahydroxyl diphenylethylene-2-o-glucoside involves several molecular targets and pathways:

Comparison with Similar Compounds

    Resveratrol: Another stilbene derivative with similar antioxidant and anti-inflammatory properties.

    Piceid: A glucoside derivative of resveratrol with comparable biological activities.

    Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar therapeutic effects.

Uniqueness: Tetrahydroxyl diphenylethylene-2-o-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other stilbene derivatives. This makes it particularly valuable in pharmaceutical and cosmetic applications .

Properties

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1-/t15-,16-,17+,18-,20+/m1/s1

InChI Key

JAYVHSBYKLLDJC-ZPBLDHPVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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